molecular formula C18H20N4O B12203484 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B12203484
M. Wt: 308.4 g/mol
InChI Key: YRCZWNLOOOGURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of a tetrazole ring substituted with a phenyl group and a tert-butylphenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxy methanol. This intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative. Finally, the urea derivative undergoes cyclization with sodium azide to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and tert-butylphenoxy groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[(4-tert-butylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}pentanamide

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butylphenoxy group enhances its lipophilicity, while the phenyl group contributes to its aromaticity and potential interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-1-phenyltetrazole

InChI

InChI=1S/C18H20N4O/c1-18(2,3)14-9-11-16(12-10-14)23-13-17-19-20-21-22(17)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

YRCZWNLOOOGURD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.